1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride

Descripción

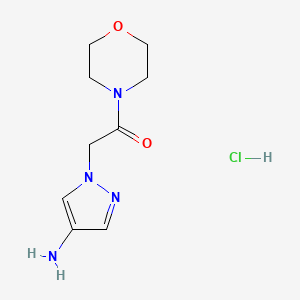

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a morpholine-containing oxoethyl group and an amine functional group. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is linked via a carbonyl-containing ethyl chain to the pyrazole nitrogen, while the amine group occupies the 4-position of the pyrazole ring.

Propiedades

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-morpholin-4-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12;/h5-6H,1-4,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUFQTXJPFNHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Overview of the Synthesis Strategy

The synthesis of this compound generally involves multi-step procedures starting from pyrazole derivatives, with key steps including:

- Formation of the pyrazole ring via cyclization of suitable precursors.

- Functionalization at the 4-position with amino groups.

- Introduction of the 2-oxoethyl side chain bearing the morpholine moiety.

- Final salt formation with hydrochloric acid to obtain the hydrochloride salt.

The process emphasizes avoiding explosive reagents such as 1-nitropyrazole and sodium nitromalonaldehyde, favoring safer routes involving vinamidinium salts and amidine derivatives.

Preparation of the Pyrazole Core

2.1. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The core pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds such as acetylacetone or benzoylacetone:

Hydrazine derivatives + 1,3-dicarbonyl compounds → Pyrazole derivatives

This method is well-documented for producing various pyrazoles, including 4-aminopyrazoles, which are precursors for further functionalization.

2.2. Alternative Routes via Pyrazole-4-carbaldehydes

Research demonstrates the use of pyrazole-4-carbaldehyde derivatives as intermediates, which can undergo subsequent modifications to introduce amino groups at the 4-position. These aldehydes are often synthesized via oxidation of corresponding hydrazines or via cyclization of hydrazine derivatives with aldehydes.

Functionalization at the 4-Position

The amino group at the 4-position can be introduced through nucleophilic substitution or reductive amination of pyrazole-4-carbaldehyde or related intermediates. For example, condensation with ammonia or primary amines under basic conditions yields 4-aminopyrazoles.

3.2. Use of Vinamidinium Salts

Recent patents describe the use of vinamidinium salts as key intermediates, which react with functionalized amidines to generate 4-amino pyrazoles without hazardous reagents. These salts can be prepared by reacting suitable precursors with phosphonium or ammonium reagents under controlled conditions.

Introduction of the 2-Oxoethyl-Morpholine Side Chain

4.1. Alkylation with 2-Bromoacetyl Derivatives

The key step involves attaching the 2-oxoethyl-morpholine moiety to the pyrazole core. This is typically achieved via alkylation using 2-bromoacetyl derivatives:

Pyrazol-4-amine + 2-bromoacetyl morpholine → 1-(2-Morpholin-4-yl-2-oxoethyl)-pyrazol-4-amine

Reaction conditions include:

- Solvent: Ethyl acetate or acetonitrile.

- Base: Potassium carbonate or sodium hydroxide.

- Temperature: Reflux conditions to facilitate nucleophilic substitution.

Another approach involves the use of acyl chlorides derived from 2-oxoethyl morpholine, which can acylate the amino group at the 4-position of pyrazole under basic or neutral conditions.

Final Salt Formation: Hydrochloride

The last step involves converting the free base to its hydrochloride salt:

Pyrazol-4-amine derivative + Hydrochloric acid → Hydrochloride salt

This is typically performed by treating the compound with gaseous or dissolved HCl in anhydrous solvents like diethyl ether or ethanol, followed by purification.

Data Table Summarizing the Preparation Methods

Análisis De Reacciones Químicas

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride may exhibit several biological activities, including:

- Antitumor Activity : Initial studies suggest that this compound may interact with specific biological targets involved in cancer pathways, potentially leading to antitumor effects.

- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, although further investigations are needed to confirm these effects.

- Neuropharmacological Effects : Given the morpholine component, there is potential for activity related to central nervous system disorders .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways .

- Microbial Inhibition : Research conducted on the antimicrobial properties revealed that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent .

- Neuropharmacology : Investigations into its effects on neurotransmitter systems have indicated possible neuroprotective properties, warranting further exploration in the context of neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Key Compounds Analyzed:

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS 1909320-27-9)

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1803581-69-2)

1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride (CAS 1431965-10-4)

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6)

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Physicochemical Properties

- Solubility : Morpholine-containing derivatives (target compound) are expected to exhibit higher water solubility than halogenated or alkylated analogs due to the polar oxygen and nitrogen atoms in the morpholine ring .

- Lipophilicity : Compounds with methyl or trifluoromethyl groups (e.g., CAS 1909320-27-9, CAS 1803581-69-2) display increased logP values, favoring membrane permeability .

Actividad Biológica

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. The compound has the molecular formula and a molecular weight of approximately 246.694 g/mol .

Chemical Structure

The chemical structure includes a pyrazole ring, which is known for its role in various biological activities, and a morpholine moiety that enhances its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for predicting the compound's biological effects.

Research indicates that compounds containing pyrazole and morpholine structures often exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been studied for their potential in inhibiting cancer cell proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The presence of the morpholine group often enhances the antimicrobial activity of such compounds by disrupting bacterial cell membranes.

Case Studies and Research Findings

- Anticancer Studies : A study focusing on pyrazole derivatives demonstrated that certain substitutions on the pyrazole ring can lead to enhanced activity against specific cancer types, suggesting that this compound may also show similar effects .

- Binding Affinity : Research into related compounds has shown significant binding affinities to target proteins involved in disease pathways. For example, the binding interactions of similar pyrazole-morpholine compounds with human serum albumin (HSA) were analyzed, revealing insights into their pharmacokinetics .

- Inhibition Studies : In vitro studies have indicated that derivatives with morpholine groups can inhibit key enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases . This suggests that this compound may also possess neuroprotective properties.

Comparative Analysis

| Activity Type | Related Compounds | Efficacy |

|---|---|---|

| Anticancer | Pyrazole derivatives | Induces apoptosis in cancer cells |

| Antimicrobial | Morpholine-containing compounds | Disrupts bacterial membranes |

| Enzyme Inhibition | Piperazine derivatives | Inhibits acetylcholinesterase |

Q & A

Q. What are the established synthetic routes for 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride, and how is purity ensured?

The compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting a pyrazole intermediate with morpholine derivatives under reflux conditions. For example, morpholine and formaldehyde are refluxed with pyrazole precursors in ethanol, followed by purification via recrystallization or chromatography . Purity is validated using HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for structural characterization?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine ring vibrations (C-N, ~1100 cm⁻¹).

- ¹H/¹³C NMR : Identifies pyrazole protons (δ 7.5–8.5 ppm) and morpholine methylene groups (δ 3.4–3.7 ppm).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing side reactions .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, improving yields by 15–20% .

- Statistical Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., temperature, molar ratios) to maximize efficiency .

Q. What computational tools aid in predicting the compound’s reactivity or pharmacological targets?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic sites for substitution reactions .

- Molecular Docking : Screens against σ₁ receptor or kinase targets to prioritize in vitro assays .

Q. How are contradictory data in biological assays addressed?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values against cancer cell lines) .

- Replicate Studies : Ensure consistency in antimicrobial activity tests (e.g., zone of inhibition ±1 mm across triplicates) .

- Meta-Analysis : Compare results with structurally analogous compounds to identify trends in structure-activity relationships (SAR) .

Q. What strategies mitigate instability during storage or in vivo studies?

- Lyophilization : Increases shelf life by reducing hydrolysis of the morpholine-oxoethyl group .

- Protective Ligands : Co-administration with cyclodextrins enhances solubility and bioavailability in pharmacokinetic studies .

Methodological Guidance Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±20% efficiency |

| Morpholine Equiv. | 1.2–1.5 | Reduces byproducts |

| Reaction Time | 8–12 hours | Maximizes conversion |

Q. Table 2: Pharmacological Screening Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.